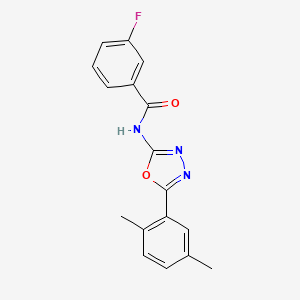

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, also known as DMFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFO belongs to the class of oxadiazole derivatives that have been extensively studied for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The growing antimicrobial resistance among Gram-positive pathogens poses a significant global healthcare challenge. Researchers have explored novel compounds to combat multidrug-resistant bacteria. In this context, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has shown promise as an antimicrobial candidate. Notable findings include:

Thiazole Derivatives: Thiazole derivatives derived from this compound exhibit in vitro antimicrobial activity against representative Gram-negative and Gram-positive strains. Specifically, compounds 3h, 3j, and 7 demonstrate excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus). Additionally, they show favorable activity against vancomycin-resistant Enterococcus faecium .

Antifungal Properties: Certain derivatives, such as 9f and 14f, exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. Ester 8f also shows promising activity against Candida auris, surpassing fluconazole .

Structural Studies and Cyclizations

Beyond antimicrobial applications, researchers have investigated the structural aspects of this compound. For instance:

- Cyclization Reactions : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate leads to the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. Spectral data obtained through NMR and IR analyses provide insights into the synthesized products’ structures .

Theoretical Studies and Characterization

Additionally, theoretical studies have contributed to our understanding of this compound:

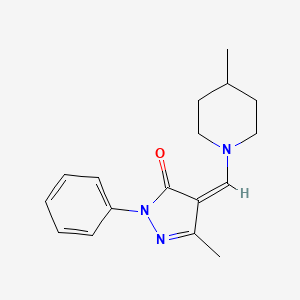

- DFT Calculations : Researchers have synthesized and characterized N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide. This involved reacting 4-aminoantipyrine and benzoylisothiocyanate. Theoretical calculations and characterization shed light on its properties .

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHPHMPARIHGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-[4-(thian-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2594927.png)

![2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2594930.png)

![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)

![4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B2594943.png)